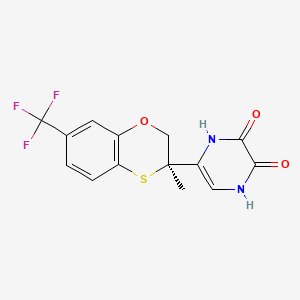
NMDA receptor modulator 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NMDA receptor modulator 5 is a compound that interacts with N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor in the central nervous system. These receptors play a crucial role in synaptic plasticity, learning, and memory. NMDA receptor modulators are being studied for their potential therapeutic applications in various neurological and psychiatric disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NMDA receptor modulator 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
化学反応の分析
Types of Reactions: NMDA receptor modulator 5 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
NMDA receptor modulator 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of NMDA receptors and their role in synaptic transmission.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate neuronal activity.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders such as depression, schizophrenia, and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
NMDA receptor modulator 5 exerts its effects by binding to specific sites on the NMDA receptor, which is a ligand-gated ion channel. This binding can either enhance or inhibit the receptor’s activity, depending on the nature of the modulator. The molecular targets include the GluN1, GluN2, and GluN3 subunits of the NMDA receptor. The pathways involved in its mechanism of action include the regulation of calcium ion influx, which is critical for synaptic plasticity and neuronal communication .
類似化合物との比較
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Acamprosate: A compound that modulates NMDA receptor activity and is used in the treatment of alcohol dependence.
D-Cycloserine: A partial NMDA receptor agonist investigated for its potential in treating anxiety disorders and enhancing cognitive function .
Uniqueness: NMDA receptor modulator 5 is unique in its specific binding affinity and modulatory effects on NMDA receptor subunits. This allows for precise tuning of receptor activity, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C14H11F3N2O3S |
|---|---|
分子量 |
344.31 g/mol |
IUPAC名 |
5-[(3R)-3-methyl-7-(trifluoromethyl)-2H-1,4-benzoxathiin-3-yl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C14H11F3N2O3S/c1-13(10-5-18-11(20)12(21)19-10)6-22-8-4-7(14(15,16)17)2-3-9(8)23-13/h2-5H,6H2,1H3,(H,18,20)(H,19,21)/t13-/m0/s1 |
InChIキー |
OQPPGZPVQXBCFK-ZDUSSCGKSA-N |
異性体SMILES |
C[C@]1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
正規SMILES |
CC1(COC2=C(S1)C=CC(=C2)C(F)(F)F)C3=CNC(=O)C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





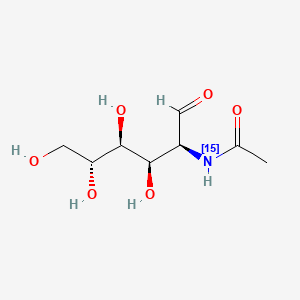

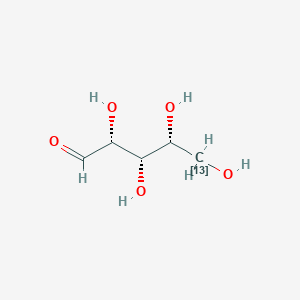

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
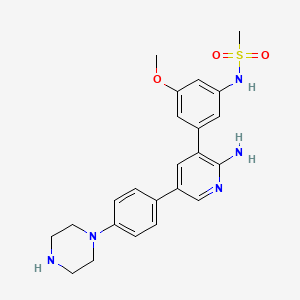
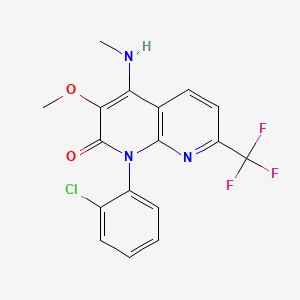


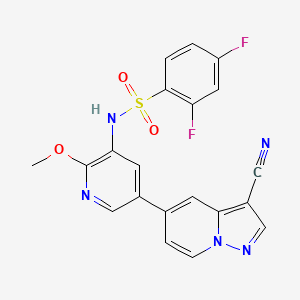
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
